Melanoma-associated antigen C2 (336-344)
Description
Overview of Cancer-Germline Antigens and Their Immunological Significance
Cancer-germline antigens (CGAs), also known as cancer-testis antigens, are a class of tumor-associated antigens with a unique expression pattern. nih.govnih.gov In healthy individuals, their expression is primarily restricted to immune-privileged sites like the testis and placenta. ashpublications.org However, these antigens are aberrantly re-expressed in various types of cancers. nih.govnih.gov This restricted expression profile makes CGAs highly attractive targets for cancer immunotherapy, as targeting them is less likely to cause damage to healthy tissues, thus minimizing off-target toxicities. aacrjournals.org The immune system does not typically develop tolerance to these antigens, meaning that their appearance on tumor cells can elicit a robust immune response. ashpublications.org
The expression of CGAs has been linked to more aggressive tumors and poorer clinical outcomes in some cancers. nih.gov Research into the regulation of CGA gene expression has revealed that epigenetic mechanisms, particularly DNA methylation, play a crucial role in silencing these genes in normal somatic tissues and their reactivation in cancer cells. nih.gov This understanding opens up possibilities for combination therapies that use epigenetic drugs to enhance CGA expression and thereby increase the susceptibility of tumors to immunotherapy. nih.gov
Contextualizing Melanoma-associated antigen C2 (336-344) as a Tumor-Associated Epitope
Melanoma-associated antigen C2 (MAGE-C2) is a member of the MAGE family of cancer-germline antigens. nih.govnih.gov The MAGE-C2 protein is encoded by a gene located on the X chromosome and is expressed in a significant percentage of various cancers, including melanoma, bladder carcinoma, and head and neck carcinomas, while being absent in most normal adult tissues. nih.gov The expression of MAGE-C2 has been associated with promoting tumor growth and resistance to chemotherapy. nih.govnih.gov
The specific peptide Melanoma-associated antigen C2 (336-344), with the amino acid sequence ALKDVEERV, is an epitope derived from the MAGE-C2 protein. nih.govrupress.orgjpt.com This particular nonapeptide is presented on the surface of tumor cells by the Human Leukocyte Antigen (HLA) class I molecule HLA-A2. nih.govrupress.org This presentation allows for its recognition by CD8+ cytotoxic T lymphocytes (CTLs), which can then initiate the killing of the cancer cells. nih.govrupress.org The identification of this specific epitope is crucial for the development of targeted immunotherapies, such as peptide vaccines and T-cell receptor (TCR) engineered T-cell therapies, aimed at cancers expressing MAGE-C2. nih.govveeva.com
Research Findings on MAGE-C2 and its (336-344) Epitope
Detailed research has elucidated the role of MAGE-C2 in cancer biology and the immunological response to its derived epitopes.
Table 1: Characteristics of Melanoma-associated antigen C2 (MAGE-C2)
| Characteristic | Description | References |
|---|---|---|
| Antigen Family | Cancer-Germline Antigen (MAGE) | nih.govnih.gov |
| Gene Location | Chromosome X | nih.gov |
| Normal Tissue Expression | Primarily in male germline cells (spermatogonia and primary spermatocytes) | nih.govuniprot.org |
| Tumor Expression | Melanoma (~40%), Bladder Carcinoma (~30%), Head and Neck Carcinoma (~20%), Non-small cell lung carcinoma (~10%) | nih.gov |
| Cellular Function | Promotes tumor growth and tumorigenicity, enhances DNA damage repair, and can suppress p53-dependent apoptosis. | nih.govnih.govnih.gov |
Table 2: Details of the MAGE-C2 (336-344) Epitope
| Feature | Detail | References |
|---|---|---|
| Peptide Sequence | ALKDVEERV | nih.govrupress.orgjpt.com |
| HLA Restriction | HLA-A2 | nih.govrupress.org |
| Immune Recognition | Recognized by CD8+ Cytotoxic T Lymphocytes (CTLs) | nih.govrupress.org |
| Therapeutic Potential | Target for peptide-based vaccines and TCR-engineered T-cell therapies. | nih.govveeva.com |
Properties
sequence |
ALKDVEERV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen C2 (336-344) |
Origin of Product |
United States |
Molecular Characterization of the Melanoma Associated Antigen C2 336 344 Epitope
Peptide Sequence and Identity of Melanoma-associated antigen C2 (336-344)
The Melanoma-associated antigen C2 (336-344) is a nonapeptide, meaning it is composed of nine amino acids. Its specific sequence has been identified as ALKVDVEERV . nih.gov This particular peptide is recognized by melanoma-specific cytolytic T lymphocyte (CTL) clones. nih.gov The identification of this epitope was a significant step in understanding the immune response against tumors expressing the MAGE-C2 antigen. nih.gov
| Feature | Description |
| Antigen | Melanoma-associated antigen C2 (MAGE-C2) |
| Epitope | MAGE-C2 (336-344) |
| Amino Acid Sequence | ALKDVEERV |
| Alternative Sequence Notation | ALKVDVEERV nih.gov |
Note: The sequence has been reported as both ALKDVEERV nih.govrupress.orgaai.orgaacrjournals.org and ALKVDVEERV nih.gov. This difference may be due to a typographical error in the source or represent a known variant.
Major Histocompatibility Complex (MHC) Class I Restriction and Allele Specificity
The presentation of peptide antigens to CD8+ cytotoxic T lymphocytes is mediated by Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells and tumor cells. The Melanoma-associated antigen C2 (336-344) epitope is presented by the HLA-A2 allele. nih.govnih.govrupress.orgresearchgate.net This means that the ALKDVEERV peptide binds to the groove of the HLA-A2 molecule, forming a complex that can be recognized by the T-cell receptors of specific CTLs. researchgate.net
The recognition of the MAGE-C2 (336-344)/HLA-A2 complex by CTLs can lead to the destruction of tumor cells expressing this antigen. nih.gov The HLA-A2 allele is a common human leukocyte antigen, making this epitope a potentially relevant target for a significant portion of the melanoma patient population. ucl.ac.be Generally, MHC class I-restricted antigens are recognized by CD8+ T cells. nih.gov
| Epitope | MHC Restriction | Allele |
| MAGE-C2 (336-344) | Class I | HLA-A2 |
Comparative Analysis with Other Melanoma-associated antigen C2 Epitopes
The Melanoma-associated antigen C2 (336-344) epitope is one of several immunogenic peptides derived from the MAGE-C2 protein. Research has identified other MAGE-C2 epitopes that are also recognized by CTLs. A comparative look at these epitopes highlights the diversity of the immune response to this tumor antigen.
Two other notable MAGE-C2 epitopes are:
MAGE-C2 (191-200): This decapeptide has the sequence LLFGLALIEV and is also presented by the HLA-A2 allele. nih.govrupress.org
MAGE-C2 (42-50): This nonapeptide has the sequence ASSTLYLVF and is presented by a different HLA allele. rupress.org
The antitumor CTL response in some melanoma patients has been observed to be focused on MAGE-C2 antigens, with CTLs targeting multiple peptides from this single protein. rupress.org For instance, in one patient, CTL clones were identified that recognized both the MAGE-C2 (336-344) and MAGE-C2 (191-200) epitopes, both presented by HLA-A2. nih.govrupress.org This indicates that the immune system can mount a multi-pronged attack against MAGE-C2-expressing tumors. The existence of multiple epitopes restricted by the same HLA allele, such as HLA-A2 for both the 336-344 and 191-200 peptides, may be advantageous for the development of immunotherapies. nih.gov
| Epitope | Amino Acid Sequence | Length | MHC Restriction |
| MAGE-C2 (336-344) | ALKDVEERV | 9 | HLA-A2 nih.govrupress.org |
| MAGE-C2 (191-200) | LLFGLALIEV | 10 | HLA-A2 nih.govrupress.org |
| MAGE-C2 (42-50) | ASSTLYLVF | 9 | Not specified in the provided context |
Antigen Processing and Presentation Pathways of Melanoma Associated Antigen C2 336 344
Role of Proteasomal Processing in Melanoma-associated antigen C2 (336-344) Generation
The initial and most crucial step in the generation of the Melanoma-associated antigen C2 (336-344) epitope for MHC class I presentation is the degradation of the parent MAGE-C2 protein by the proteasome. The type of proteasome present within the cell dictates the efficiency and even the possibility of producing this specific peptide.
Differential Cleavage by Standard Proteasomes and Immunoproteasomes
The production of the Melanoma-associated antigen C2 (336-344) peptide, with the amino acid sequence ALKDVEERV, is highly dependent on the type of proteasome performing the cleavage. Research has demonstrated a stark contrast in how standard proteasomes and immunoproteasomes process the precursor protein.
The immunoproteasome is essential for the proper generation of the MAGE-C2 (336-344) epitope. nih.gov Its specialized catalytic subunits are adept at cleaving after hydrophobic residues, a characteristic that favors the production of many antigenic peptides. In contrast, the standard proteasome is detrimental to the formation of this specific peptide. Studies have shown that the standard proteasome internally cleaves the ALKDVEERV peptide after an acidic residue, which aligns with its higher post-acidic activity. researchgate.net This destructive cleavage by the standard proteasome prevents the generation of the functional epitope. researchgate.net
This differential processing has significant implications for immunotherapy, as tumor cells may express varying levels of standard proteasomes and immunoproteasomes, thereby influencing their recognition by cytotoxic T lymphocytes (CTLs). researchgate.net
| Proteasome Type | Effect on MAGE-C2 (336-344) Production | Cleavage Specificity |
| Standard Proteasome | Destructive Cleavage | High post-acidic activity, leading to internal cleavage of the peptide. researchgate.net |
| Immunoproteasome | Essential for Production | Favors cleavage after hydrophobic residues, correctly processing the epitope. nih.gov |
Influence of Intermediate Proteasomes on Melanoma-associated antigen C2 (336-344) Production
Intermediate proteasomes, which contain a mix of standard and immuno-subunits, also play a role in the processing of MAGE-C2 antigens. The specific composition of these hybrid proteasomes determines their cleavage patterns and their ability to generate specific antigenic peptides.
Research has shown that certain intermediate proteasomes are capable of producing the Melanoma-associated antigen C2 (336-344) peptide. Specifically, the intermediate proteasome containing the β1i and β5i immunosubunits has been identified as being able to generate this epitope. This finding is crucial as it explains how tumor cells that lack a full immunoproteasome may still be recognized by CTLs specific for this peptide.
Mechanisms of Peptide Loading onto MHC Class I Molecules
Following its generation by the appropriate proteasome, the Melanoma-associated antigen C2 (336-344) peptide must be transported into the endoplasmic reticulum (ER) and loaded onto an MHC class I molecule to be presented on the cell surface. This process follows the canonical MHC class I antigen presentation pathway.
The final step is the assembly of the peptide with the MHC class I heavy chain and β2-microglobulin, a process facilitated by the peptide-loading complex (PLC) . This complex consists of several chaperone proteins, including calreticulin, ERp57, and tapasin, which ensure the proper folding and stability of the MHC class I molecule and facilitate the binding of a high-affinity peptide. nih.gov Once a stable peptide-MHC class I complex is formed, it is released from the PLC and transported to the cell surface for recognition by CTLs. The presentation of the MAGE-C2 (336-344) peptide on the cell surface is a critical signal for the immune system to identify and eliminate melanoma cells.
| Step | Key Molecules/Complexes | Function |
| Peptide Transport | Transporter associated with Antigen Processing (TAP) | Translocates the peptide from the cytosol into the endoplasmic reticulum. nih.gov |
| Peptide Trimming | ER-resident aminopeptidases | Trims the peptide to the optimal length for MHC class I binding. |
| Peptide Loading | Peptide-Loading Complex (PLC), including Calreticulin, ERp57, Tapasin | Facilitates the binding of the peptide to the MHC class I molecule. nih.gov |
| Surface Presentation | Peptide-MHC Class I Complex | Displays the antigenic peptide on the cell surface for T-cell recognition. |
Expression Profile and Biological Significance of Melanoma Associated Antigen C2 in Malignancy
Transcriptional and Protein Expression Patterns in Various Tumor Types
MAGE-C2 is aberrantly expressed in a wide range of malignant tumors. nih.govgenecards.orgsigmaaldrich.comnih.gov Its expression is often associated with more aggressive tumor characteristics and a poorer clinical prognosis. nih.govnih.govpatholjournal.com The protein can be localized in the nucleus and/or cytoplasm of tumor cells. nih.govuzh.ch
In melanoma, MAGE-C2 expression is a common finding, particularly in advanced stages of the disease. nih.gov Studies have shown that MAGE-C2 is frequently expressed in metastatic melanomas. nih.govuzh.ch For instance, one study found MAGE-C2 expression in 69% of short-term cultures derived from human metastatic melanomas. nih.gov Another study identified MAGE-C2 expression in 33% of primary melanomas and 40% of melanoma metastases. uzh.ch This increased expression in metastases compared to primary tumors suggests a potential role for MAGE-C2 in tumor progression. uzh.ch Furthermore, qPCR analysis has indicated that MAGE-C2 expression tends to increase as melanoma progresses. tscan.com
The expression of MAGE-C2 is not limited to melanoma and has been documented in numerous other malignancies. uniprot.orggenecards.org
Head and Neck Squamous Cell Carcinoma (HNSCC): MAGE antigens, including MAGE-C2, are frequently expressed in HNSCC. nih.govgeertlitjens.nl Studies have shown that the expression of MAGE proteins is significantly higher in lymph node metastases and recurrent disease compared to primary tumors, suggesting a role in tumor progression and a potential as a prognostic marker. nih.govgeertlitjens.nl
Breast Cancer: MAGE-C2 expression has been observed in breast cancer, particularly in triple-negative breast cancer (TNBC). nih.govpatholjournal.com One study reported high MAGE-C2 expression in 38.18% of TNBC tissues, which was significantly associated with lymph node status and tumor stage. nih.govnih.gov Its expression has also been linked to a poorer prognosis in breast cancer patients. patholjournal.comnih.gov
Bladder Cancer: MAGE-C2 is among the cancer-testis antigens expressed in bladder cancer. genecards.orgmdpi.com Research has been conducted to determine the frequency of its expression in pathologically confirmed bladder cancer tissues. clinicaltrials.gov
Esophageal Carcinoma: MAGE-C2 expression has been noted in esophageal squamous cell carcinoma, where its presence has been correlated with advanced disease stages. nih.gov Another study found that LAGE-1 (of which CTAG2, an alias for MAGE-C2, is a part) expression was more frequent in squamous cell carcinoma than in adenocarcinoma of the esophagus. nih.gov
MAGE-C2 expression has also been reported in various other cancers, including non-small cell lung cancer, hepatocellular carcinoma, and multiple myeloma. uniprot.orgnih.govnih.govnih.gov
| Cancer Type | Expression Frequency/Details | Associated Clinical Features |
|---|---|---|
| Melanoma | 33% in primary, 40% in metastases uzh.ch | Associated with advanced disease and metastasis nih.govuzh.ch |
| Head and Neck Squamous Cell Carcinoma | Higher in metastases and recurrences nih.govgeertlitjens.nl | Poor overall survival nih.gov |
| Triple-Negative Breast Cancer | High expression in 38.18% of cases nih.gov | Associated with lymph node status and TNM stage nih.gov |
| Bladder Cancer | Expressed in a subset of tumors genecards.orgclinicaltrials.gov | Considered for immunotherapeutic targeting clinicaltrials.gov |
| Esophageal Squamous Cell Carcinoma | Correlated with advanced stages nih.gov | Potential as a target for immunotherapy nih.gov |
Restricted Expression in Normal Tissues
A defining characteristic of MAGE-C2 and other cancer-testis antigens is their highly restricted expression pattern in healthy adult tissues. nih.govnih.gov
In normal tissues, the expression of MAGE-C2 is primarily confined to germline cells. nih.govcusabio.com Specifically, it is strongly expressed in spermatogonia and primary spermatocytes within the seminiferous tubules of the testis. uniprot.org Its expression level decreases as spermatogenesis progresses and is undetectable in mature spermatids. uniprot.org This germline-specific expression is a key feature that makes MAGE-C2 an attractive target for cancer therapies, as it minimizes the risk of targeting healthy, non-essential tissues.
With the exception of its expression in germline cells, MAGE-C2 is generally not expressed in most normal somatic tissues. nih.govgenecards.orgnih.govnih.gov Some sources mention expression in Purkinje cells of the cerebellum, but its presence in other vital organs is largely absent. uniprot.orgcusabio.com This restricted expression profile is a critical factor in its classification as a cancer-testis antigen and underscores its potential as a highly specific tumor marker. researchgate.net
Molecular Functions of Melanoma-associated antigen C2 in Tumor Biology
Research has begun to elucidate the molecular mechanisms through which MAGE-C2 contributes to tumorigenesis. nih.govcusabio.com It is implicated in several key cellular processes that promote cancer cell survival and progression.
Inhibition of Apoptosis and Promotion of Cell Survival: Studies have shown that MAGE-C2 expression is associated with increased survival of melanoma cells. nih.gov Downregulation of MAGE-C2 in melanoma cells leads to increased apoptosis, suggesting that MAGE-C2 has an anti-apoptotic function. nih.govnih.gov One mechanism for this is its ability to confer resistance to apoptotic death in suspension-cultured tumor cells, potentially by maintaining the activation of STAT3. nih.govnih.gov
Enhancement of DNA Damage Repair: MAGE-C2 has been shown to play a role in the DNA damage response. nih.govnih.gov It can promote the phosphorylation of KAP1, a protein involved in DNA repair, thereby enhancing the cell's ability to repair DNA double-strand breaks. nih.govnih.govresearchgate.net This function may contribute to the resistance of cancer cells to certain therapies and promote tumor growth. nih.gov
Regulation of Cell Cycle Progression: MAGE-C2 can influence the cell cycle. It has been found to interact with components of the SCF ubiquitin ligase complex and inhibit the degradation of cyclin E, a key regulator of the G1-S transition. nih.gov By stabilizing cyclin E, MAGE-C2 can promote cell cycle progression and proliferation. nih.gov
Interaction with Signaling Pathways: MAGE-C2 has been shown to interact with and modulate key signaling pathways involved in cancer. It can interact with STAT3, preventing its degradation and thereby enhancing its transcriptional activity, which is linked to increased metastasis. nih.govnih.gov Additionally, MAGE-C2 has complex interactions with the p53 tumor suppressor pathway, in some contexts enhancing its ubiquitination and degradation through the E3 ligase TRIM28. uniprot.orgfrontiersin.org
| Molecular Function | Mechanism | Reference |
|---|---|---|
| Inhibition of Apoptosis | Confers resistance to apoptotic death, potentially via STAT3 activation. | nih.govnih.govnih.govnih.gov |
| DNA Damage Repair | Increases ATM kinase-dependent phosphorylation of KAP1, enhancing repair of DNA double-strand breaks. | nih.govnih.govresearchgate.net |
| Cell Cycle Progression | Inhibits ubiquitin-mediated degradation of cyclin E, promoting G1-S transition. | nih.gov |
| Signaling Pathway Modulation | Interacts with and stabilizes activated STAT3; modulates p53 ubiquitination via TRIM28. | uniprot.orgnih.govnih.govfrontiersin.org |
Interaction with E3 Ubiquitin Ligases
MAGE-C2 exerts a significant part of its oncogenic function through direct interactions with E3 ubiquitin ligases, which are critical enzymes in the ubiquitination pathway that tags proteins for degradation. nih.govembopress.org Research has revealed that MAGE proteins, including MAGE-C2, can function as substrate-specifying subunits for these ligases, thereby modulating their activity and influencing the stability of key cellular proteins. embopress.org
One of the most well-characterized interactions is between MAGE-C2 and the E3 ubiquitin ligase TRIM28, also known as KAP1. nih.govfrontiersin.org MAGE-C2 binds to TRIM28 and enhances its ubiquitin ligase activity. nih.gov This interaction is crucial for the degradation of specific target proteins, thereby promoting tumor cell survival. nih.gov
Furthermore, MAGE-C2 has been shown to interact with MDM2, another critical E3 ligase that is a primary regulator of the tumor suppressor p53. frontiersin.org Interestingly, the interaction of MAGE-C2 with MDM2 can inhibit MDM2's ability to ubiquitinate p53, suggesting a complex regulatory role. nih.govfrontiersin.org However, this effect is influenced by the presence of TRIM28, which can competitively bind to MAGE-C2, thereby liberating MDM2 to target p53. frontiersin.org
In addition to TRIM28 and MDM2, MAGE-C2 also interacts with Rbx1, a core component of the Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex. nih.govnih.gov In this context, MAGE-C2 has been found to inhibit the ubiquitin ligase activity of the SCF complex, leading to the stabilization of proteins such as cyclin E, which promotes cell cycle progression. nih.govnih.gov This indicates that MAGE-C2 can have opposing effects on the activity of different E3 ligases, highlighting its multifaceted role in cellular regulation. nih.gov
Regulation of p53-Dependent Apoptosis
A critical biological consequence of MAGE-C2's interaction with E3 ubiquitin ligases is the regulation of p53-dependent apoptosis, a key tumor suppression pathway. nih.govfrontiersin.org The tumor suppressor protein p53 is activated in response to cellular stress, such as DNA damage, and can trigger programmed cell death (apoptosis) to eliminate potentially cancerous cells. nih.govnih.gov
The MAGE-C2-TRIM28 complex plays a direct role in suppressing p53 function. By enhancing the E3 ligase activity of TRIM28, MAGE-C2 promotes the ubiquitination and subsequent proteasomal degradation of p53. nih.gov This reduction in p53 levels allows tumor cells to evade apoptosis and continue to proliferate. nih.gov
Studies have demonstrated that silencing MAGE-C2 in cancer cells leads to an increased resistance to p53-mediated apoptosis. aacrjournals.org For instance, in multiple myeloma cell lines, the knockdown of MAGE-C2 resulted in a significant upregulation of pro-apoptotic genes such as BAX and BAK. aacrjournals.org These genes are direct transcriptional targets of p53 and are essential for initiating the apoptotic cascade following DNA damage. aacrjournals.orgnih.gov Therefore, by promoting the degradation of p53, MAGE-C2 effectively dampens this crucial downstream signaling, contributing to tumor cell survival. nih.govaacrjournals.org
Advanced Research Methodologies for Studying Melanoma Associated Antigen C2 336 344
In Vitro T-cell Culture and Expansion Techniques
The generation of a sufficient quantity of functional, antigen-specific T cells is a foundational step for both research and therapeutic applications. Various in vitro techniques are employed to culture and expand T cells reactive to NY-ESO-1 (157-165).
A common method involves the stimulation of peripheral blood mononuclear cells (PBMCs) from patients or healthy donors with the NY-ESO-1 (157-165) peptide. nih.govjci.org In these protocols, PBMCs are incubated with the peptide, allowing antigen-presenting cells (APCs) within the mixture to process and present the epitope. nih.gov These peptide-pulsed APCs then stimulate the proliferation of specific CD8+ T cells. nih.gov To enhance this process, microculture techniques with weekly restimulations are often used, accompanied by the addition of cytokines like Interleukin-2 (IL-2) to support T-cell growth. nih.govnih.gov
Alternatively, full-length NY-ESO-1 protein can be delivered to APCs using recombinant viral vectors, such as adenovirus. pnas.org This method allows for the natural processing and presentation of various epitopes, including 157-165, and has been shown to be comparable to peptide stimulation for recalling memory T-cell responses. pnas.org
For large-scale expansion, especially for adoptive cell therapy, protocols may involve initial T-cell activation with anti-CD3 antibodies followed by transduction with an engineered T-cell receptor (TCR). aacrjournals.org Another sophisticated expansion method uses a cell-free system with a coated anti-idiotypic Fab antibody that mimics the peptide-MHC complex, which has been shown to induce a 300-fold increase in specific redirected T-cells while preserving their function. iiarjournals.orgiiarjournals.org
| Stimulation Method | Description | Key Features | Reference |
|---|---|---|---|
| Peptide Pulsing | APCs (e.g., dendritic cells, PBMCs) are incubated with the synthetic NY-ESO-1 (157-165) peptide. | Directly provides the specific epitope; often requires adjuvants or cytokines (e.g., IL-2, IL-7) for efficient expansion. | nih.govnih.gov |
| Recombinant Adenovirus | APCs are transduced with an adenovirus vector encoding the full-length NY-ESO-1 protein. | Allows for endogenous processing and presentation of the antigen; effectively recalls specific memory T cells. | pnas.org |
| Anti-Idiotypic Antibody | A Fab antibody that structurally mimics the HLA-A*02:01/NY-ESO-1 (157-165) complex is used to stimulate CAR-T cells. | Provides antigen-specific stimulation in a cell-free system, leading to high-purity expansion of redirected T-cells. | iiarjournals.orgiiarjournals.org |
Flow Cytometry and Multimer Staining for Antigen-Specific T-cell Detection
Flow cytometry is an indispensable tool for identifying, quantifying, and isolating rare populations of antigen-specific T cells. The primary method for detecting T cells targeting the NY-ESO-1 (157-165) epitope is staining with peptide-MHC (pMHC) multimers. nih.govpnas.orgjci.org These reagents consist of multiple HLA-A*02:01 molecules, each loaded with the SLLMWITQC peptide, and linked to a fluorescently labeled backbone (e.g., streptavidin). jci.orgroswellpark.org
The use of tetramers or higher-order multimers like dextramers significantly increases the avidity of the interaction, allowing for stable binding to specific TCRs on the T-cell surface. pnas.orgbiorxiv.org This enables the clear identification and enumeration of NY-ESO-1-specific T cells within a larger population, such as PBMCs or in vitro cultures. nih.govpnas.org For instance, researchers have used PE-conjugated HLA-A2/NY-ESO-1 (157-165) tetramers to sort and enrich specific T-cell clones from both healthy donors and melanoma patients. nih.govjci.orgbiorxiv.org
In addition to multimer staining, flow cytometry panels typically include antibodies against key cell surface markers to further characterize the T cells. These include:
Lineage Markers: CD3 to identify T cells, and CD4 and CD8 to distinguish between helper and cytotoxic subsets. nih.govnih.gov
TCR Markers: Antibodies specific to the TCR beta chain (e.g., anti-murine TCRβ for transduced murine receptors or anti-Vβ13.1 for a specific human TCR) confirm the expression of the engineered receptor. roswellpark.orgbiorxiv.org
Activation and Memory Markers: Staining for markers like CD45RA, CD62L, CD69, and PD-1 helps to determine the differentiation state (e.g., naïve, effector memory, terminally differentiated) and activation status of the T-cell population. nih.govfrontiersin.org
Following staining, fluorescence-activated cell sorting (FACS) can be used to isolate a pure population of these antigen-specific T cells for further expansion and functional analysis. nih.govnih.gov
Gene Expression Analysis (e.g., qPCR)
Understanding the molecular programming of NY-ESO-1-specific T cells is crucial for predicting and improving their therapeutic efficacy. Gene expression analysis techniques, such as quantitative polymerase chain reaction (qPCR) and broader transcriptomic platforms like NanoString, provide insights into the functional state of these cells.
Studies have used NanoString gene expression profiling to analyze T cells engineered to target NY-ESO-1. frontiersin.orgnih.gov Upon encountering NY-ESO-1 positive tumor cells, these T cells showed significant upregulation of genes associated with the IFN-γ signaling pathway, regulation of T-cell activation, and proliferation. nih.gov This analysis also revealed increased expression of genes for chemokine receptors like CCR2 and CCR5, which are critical for guiding T cells to the tumor microenvironment. nih.govfrontiersin.org
Single-cell RNA sequencing (scRNA-seq) offers even greater resolution, allowing for detailed analysis of the T-cell response in vivo. nih.gov One study using scRNA-seq on T cells from a murine xenograft model identified a distinct subset of CD8+ effector T cells that acquired an NK cell-like gene expression profile after infusion, suggesting a dual mechanism of tumor killing. nih.gov qPCR can be used to validate the expression levels of specific genes of interest identified in these broader screens, providing quantitative data on key functional markers. nih.gov
Peptide Synthesis and Cell Pulsing Methodologies
The foundation of many research and clinical applications involving NY-ESO-1 rests on the availability of the specific peptide epitope. The HLA-A*02:01-restricted peptide NY-ESO-1 (157-165) has the amino acid sequence SLLMWITQC. nih.govsb-peptide.com This peptide and its analogues are chemically synthesized for research use. medchemexpress.comnih.gov
Peptide Synthesis: Custom peptide synthesis allows for the production of high-purity peptides. medchemexpress.com Researchers have also developed peptide analogues by substituting certain amino acids to enhance binding to the HLA-A2 molecule or to improve immunogenicity. For example, substituting the C-terminal cysteine with valine has been shown to increase the peptide's affinity and its ability to stimulate CTLs. sb-peptide.comnih.gov
Cell Pulsing: "Pulsing" is the process of loading synthetic peptides onto the MHC molecules of APCs. nih.govbmj.com This is commonly done with cell lines like T2 cells, which are deficient in TAP (transporter associated with antigen processing) and thus have empty, receptive HLA-A2 molecules on their surface. nih.govbmj.com T2 cells are incubated with the NY-ESO-1 (157-165) peptide, which then binds to the HLA-A2 molecules. bmj.com These peptide-pulsed cells can then be used as target cells in cytotoxicity assays or as stimulator cells to expand specific T-cell populations in vitro. bmj.comresearchgate.net The same principle applies to pulsing dendritic cells or other APCs for use in vaccines or T-cell stimulation protocols. nih.govaacrjournals.org
Genetic Engineering Techniques for TCR Manipulation
The natural T-cell repertoire against self-differentiated tumor antigens like NY-ESO-1 is often of low affinity due to immunological tolerance. frontiersin.org Genetic engineering allows for the introduction of high-affinity TCRs into a patient's T cells to enhance their tumor-fighting capabilities.
The process typically involves:
Isolation of High-Affinity TCRs: Potent TCRs specific for NY-ESO-1 (157-165) are isolated from various sources, including immunized HLA-transgenic mice or directly from patient blood. nih.govfrontiersin.org
TCR Gene Cloning: The genes encoding the alpha and beta chains of the selected TCR are cloned into a viral vector, most commonly a gamma-retroviral or lentiviral vector. aacrjournals.orgnih.govclinicaltrials.gov These vectors are engineered for safety and efficient gene delivery. Often, a self-cleaving P2A peptide sequence is placed between the two chains to ensure their co-expression. nih.gov
T-cell Transduction: PBMCs are isolated from the patient and activated in vitro (e.g., using anti-CD3 antibody). aacrjournals.org The activated T cells are then transduced with the viral vector, which integrates the TCR genes into the T-cell's genome. aacrjournals.orgclinicaltrials.gov
Affinity Enhancement: In some cases, the affinity of a natural TCR is deliberately increased through protein engineering techniques like phage display to improve its potency. biorxiv.org However, this must be carefully balanced against the risk of cross-reactivity. biorxiv.orgnih.gov
The result is a population of T cells redirected to recognize and attack tumor cells expressing NY-ESO-1. clinicaltrials.gov This approach has formed the basis of numerous clinical trials. roswellpark.orgfrontiersin.org
| TCR Name/Identifier | Source | Key Finding | Reference |
|---|---|---|---|
| 1G4 | Melanoma Patient | A widely studied TCR used as a benchmark. Affinity-enhanced variants (e.g., 1G4-α95:LY) have been used in clinical trials. | pnas.orgroswellpark.orgfrontiersin.org |
| HZ6 and HZ8 | HLA-A2 Transgenic Mice | Murine TCRs with distinct recognition patterns for the NY-ESO-1 epitope. HZ6 showed strong IFN-γ production in primary T cells. | nih.gov |
| TCR-ESO | Humanized TCR Mice | Exhibited higher functional avidity compared to human-derived TCRs and similar efficiency to the affinity-matured 1G4-α95:LY, but with less cross-reactivity. | frontiersin.org |
| SL1, SL2, SL3 | Healthy Donors | Low-affinity natural TCRs that were used as a starting point for affinity enhancement via phage display. | biorxiv.org |
CRISPR/Cas9-mediated Gene Knockout for Target Specificity Validation
While transducing a new TCR is effective, the presence of the T cell's original, endogenous TCR can cause problems. The chains of the new and old TCRs can mispair, creating novel TCRs with unpredictable and potentially harmful self-reactivity. Furthermore, the endogenous TCR competes for surface expression, reducing the potency of the engineered T cells. nih.govnih.gov
CRISPR/Cas9 gene editing offers a precise solution to this challenge. This technology is used to knock out the genes that encode the endogenous TCR chains:
TCR Alpha Constant (TRAC)
TCR Beta Constant (TRBC)
By disrupting these genes, the cell is prevented from assembling its native TCR, which enhances the surface expression of the transduced NY-ESO-1-specific TCR and eliminates the risk of mispairing. nih.govupenn.edu
In addition to improving specificity, CRISPR/Cas9 is used to enhance T-cell function. A key target for knockout is the gene for Programmed Cell Death Protein 1 (PDCD1), which encodes the inhibitory receptor PD-1. nih.govupenn.edu Deleting PDCD1 can make the engineered T cells more resistant to the immunosuppressive tumor microenvironment, potentially leading to a more durable anti-tumor response. nih.govupenn.edu First-in-human clinical trials have now tested T cells with three simultaneous CRISPR edits (TRAC, TRBC, and PDCD1) in combination with NY-ESO-1 TCR transduction, demonstrating the feasibility of this advanced manufacturing process. nih.govupenn.educlinicaltrials.gov
In Vitro Assays for T-cell Functionality (e.g., Co-culture, IFN-γ Release, Killing Assays)
After engineering T cells to target NY-ESO-1 (157-165), it is essential to verify their functionality in vitro before they can be considered for therapeutic use. This is achieved through a battery of assays that measure different aspects of the T-cell response upon encountering their target.
Co-culture: The basis of these assays is the co-culture of effector T cells (the engineered cells) with target cells. nih.govresearchgate.net Target cells are typically tumor cell lines that endogenously express NY-ESO-1 and HLA-A2 (e.g., SK-Mel-37) or peptide-pulsed APCs (e.g., T2 cells). nih.govbmj.com
IFN-γ Release Assays: A primary indicator of T-cell activation is the secretion of the cytokine interferon-gamma (IFN-γ). This is commonly measured using:
ELISA (Enzyme-Linked Immunosorbent Assay): Quantifies the total amount of IFN-γ secreted into the co-culture supernatant. nih.govroswellpark.org
ELISPOT (Enzyme-Linked Immunospot Assay): Detects the number of individual T cells that are secreting IFN-γ, providing a frequency measurement. nih.govresearchgate.net
Killing (Cytotoxicity) Assays: These assays directly measure the ability of the engineered T cells to kill their target tumor cells.
Chromium-51 (⁵¹Cr) Release Assay: A traditional method where target cells are labeled with radioactive ⁵¹Cr. When the T cells lyse the target cells, ⁵¹Cr is released and can be measured. bmj.com
LDH (Lactate Dehydrogenase) Release Assay: A non-radioactive alternative where the release of the cytosolic enzyme LDH from damaged target cells is quantified. nih.govbmj.com
Degranulation Assays: When a cytotoxic T cell engages its target, it releases the contents of its lytic granules. This degranulation can be measured by flow cytometry as the expression of CD107a on the cell surface. The level of degranulation has been shown to correlate with the level of NY-ESO-1 antigen expression on target cells. nih.gov
| Assay Type | Effector Cells | Target Cells | Key Result | Reference |
|---|---|---|---|---|
| IFN-γ ELISPOT | HZ6 TCR-T cells | K562 cells with NY-ESO-1 SCT | Substantial IFN-γ secretion was induced upon specific stimulation. | nih.gov |
| IFN-γ ELISA | 2D2-CAR T cells | T2 cells pulsed with NY-ESO-1 peptide | Significant IFN-γ release observed in response to peptide-pulsed cells but not control cells. | bmj.com |
| LDH Cytotoxicity Assay | NY-ESO-1 TCR-T cells | SK-Mel-37 (NY-ESO-1+) | Robust cytotoxicity was observed in an antigen-dependent manner. | nih.gov |
| ⁵¹Cr Release Assay | G50A+A51E TCR-T cells | NW-MEL-38 (NY-ESO-1+) | Both CD8+ and CD4+ transduced T cells exhibited cytotoxic effects against NY-ESO-1+ tumor cells. | bmj.comnih.gov |
| CD107a Degranulation | High-affinity tTCR+ cells | NB16-A2 (high NY-ESO-1) | 54.4% degranulation, showing a correlation between antigen level and T-cell activation. | nih.gov |
Proteasome Activity and Peptide Digestion Assays
The generation of antigenic peptides for presentation by Major Histocompatibility Complex (MHC) class I molecules is a critical step in the immune surveillance of tumor cells. This process is largely mediated by the proteasome, a multi-catalytic protease complex responsible for the degradation of intracellular proteins. nih.gov Advanced research methodologies have revealed that the specific type of proteasome within a cell significantly influences the repertoire of peptides produced, including the melanoma-associated antigen C2 (336-344) epitope. researchgate.netnih.gov
Two main types of proteasomes are involved in this process: the standard proteasome, constitutively expressed in most cells, and the immunoproteasome, which is typically induced by inflammatory cytokines like interferon-gamma (IFN-γ). nih.govcapes.gov.br These proteasome types possess different catalytic subunits, leading to distinct cleavage preferences and, consequently, differential processing of antigenic precursors. aai.org
Detailed Research Findings
Research into the processing of the MAGE-C2 (336-344) peptide, which has the amino acid sequence ALKDVEERV, has demonstrated a clear example of differential processing by standard and immunoproteasomes. researchgate.netnih.govjpt.com Studies have shown that the immunoproteasome is more efficient at producing the MAGE-C2 (336-344) epitope compared to the standard proteasome. nih.govresearchgate.net In fact, the standard proteasome tends to destroy the peptide through internal cleavage. researchgate.netaai.org This destruction is attributed to the standard proteasome's higher post-acidic cleavage activity, which leads to a cut after an internal acidic residue within the peptide sequence. researchgate.netaai.org
Conversely, the immunoproteasome, which has reduced caspase-like activity (cleavage after acidic residues) and enhanced chymotrypsin-like activity (cleavage after hydrophobic residues), favors the correct processing of the MAGE-C2 (336-344) peptide. researchgate.netnih.gov This is supported by findings that T-cell responsiveness to melanoma cells expressing MAGE-C2 is enhanced by pretreatment with IFN-γ, a known inducer of immunoproteasome formation. nih.gov This suggests that the immunoproteasome is required for the proper processing and presentation of the ALKDVEERV epitope. nih.gov
The differential processing of various tumor-associated antigens by the two proteasome types has significant implications for immunotherapy. researchgate.netaai.org While the immunoproteasome enhances the presentation of some epitopes like MAGE-C2 (336-344), its heightened chymotrypsin-like activity can lead to the destruction of other important antigenic peptides, such as those derived from gp100 and tyrosinase. researchgate.netaai.org
Table 1: Differential Processing of Melanoma Antigen Peptides by Proteasome Types
| Antigenic Peptide (Sequence) | Favored by Standard Proteasome | Favored by Immunoproteasome | Mechanism of Differential Processing | Reference |
|---|---|---|---|---|
| MAGE-C2 (336-344) (ALKDVEERV) | No | Yes | Standard proteasome destroys the peptide via internal cleavage after an acidic residue. | researchgate.netnih.govaai.org |
| gp100 (209-217) (ITDQVPSFV) | Yes | No | Immunoproteasome destroys the peptide via internal cleavage after a hydrophobic residue. | researchgate.netaai.org |
| Tyrosinase (369-377) (YMDGTMSQV) | Yes | No | Immunoproteasome destroys the peptide via internal cleavage after a hydrophobic residue. | researchgate.netaai.org |
| MAGE-A3 (114-122) | No | Yes | More efficiently produced by the immunoproteasome. | nih.govresearchgate.net |
Peptide Digestion Assays
To elucidate these differential processing mechanisms, researchers employ various sophisticated assays:
In Vitro Digestion with Purified Proteasomes: This method involves incubating synthetic peptides or full-length proteins with purified standard proteasomes and immunoproteasomes. The resulting peptide fragments are then analyzed. aai.org
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Following in vitro digestion, the peptide products are separated by HPLC and identified by MS. aai.org This allows for the precise mapping of cleavage sites and quantification of the generated epitopes, providing direct evidence of the proteasome's cleavage preferences. aai.org
Cytotoxic T Lymphocyte (CTL) Assays: To assess the biological relevance of the peptide fragments generated, cell-based assays are used. This often involves co-culturing CTLs specific for the MAGE-C2 (336-344) epitope with antigen-presenting cells that have been loaded with the proteasome-digested products. aai.orgresearchgate.net The activation of the CTLs, measured by cytokine release or target cell lysis (e.g., in a 51Cr-release assay), indicates the successful generation and presentation of the antigenic peptide. researchgate.netaacrjournals.org
Cell Line-Based Presentation Assays: Another approach uses engineered cell lines that predominantly express either the standard proteasome or the immunoproteasome. aai.org These cells are transfected to express the full MAGE-C2 protein. The ability of these cells to present the MAGE-C2 (336-344) epitope is then measured by their capacity to stimulate specific CTL clones. aai.org
These methodologies have been instrumental in demonstrating that the differential processing of the MAGE-C2 (336-344) peptide is primarily due to the distinct cleavage specificities of the standard and immunoproteasomes. researchgate.netaai.org
Preclinical Immunotherapeutic Strategies Targeting Melanoma Associated Antigen C2 336 344
TCR Gene Transfer for Melanoma-associated antigen C2 (336-344)-Specific T-cell Engineeringnih.govnih.govresearchgate.netnih.govnih.gov
T-cell receptor (TCR) gene transfer involves isolating and cloning the genes encoding the alpha and beta chains of a TCR with known specificity for a tumor antigen and introducing them into a patient's own T cells. This endows the patient's T cells with the ability to recognize and attack cancer cells. Preclinical studies have successfully identified and validated TCRs specific for the MAGE-C2 (336-344) peptide, demonstrating their potential for adoptive T-cell therapy. nih.govnih.gov
Optimization of TCR Constructs and Expressionresearchgate.netnih.govclinicaltrials.govresearchgate.net
To enhance the efficacy and safety of TCR-engineered T cells, various optimization strategies for the TCR constructs have been explored in preclinical settings. A significant challenge in TCR gene therapy is the potential for the introduced TCR chains to mispair with the endogenous TCR chains of the recipient T cell, which can lead to reduced surface expression of the desired TCR and the formation of self-reactive TCRs.
One successful optimization approach involves the use of a human-murine hybrid TCR construct. In this design, the constant regions of the human TCR alpha and beta chains are replaced with their murine counterparts. nih.govresearchgate.net This strategy has been shown to improve the expression of the transgenic TCR and reduce mispairing with endogenous human TCR chains. nih.gov For instance, a modified human-murine hybrid TCR specific for MAGE-C2 (336-344) was developed and examined for its specific binding to the MAGE-C2 peptide-MHC complex. researchgate.net
Another key optimization technique is codon optimization. The genetic code is redundant, meaning that multiple codons can code for the same amino acid. By altering the codons in the TCR gene sequence to those most frequently used by human cells without changing the amino acid sequence, the translational efficiency of the TCR protein can be significantly increased. clinicaltrials.gov This leads to higher surface expression of the specific TCR on the engineered T cells, which is crucial for their anti-tumor function. The picornavirus 2A cleavage element is also utilized to ensure equimolar expression of the alpha and beta chains from a single vector. clinicaltrials.gov
| Optimization Strategy | Description | Preclinical Findings for MAGE-C2 (336-344) |
| Murine Constant Regions | Replacing human TCR constant domains with murine sequences. nih.gov | Enhanced surface expression and prevention of mispairing with endogenous TCRs. nih.gov |
| Codon Optimization | Modifying the gene sequence to use codons preferred by human cells for translation. clinicaltrials.gov | Improved expression of the MAGE-C2 (336-344) specific TCR. clinicaltrials.gov |
| 2A Cleavage Element | Use of a viral element to express two separate proteins (TCR-alpha and TCR-beta) from one mRNA molecule. clinicaltrials.gov | Ensures equimolar amounts of the TCR alpha and beta chains are produced. clinicaltrials.gov |
Strategies for Enhancing Tumor-Selective T-cell Responsesnih.govnih.gov
A critical aspect of developing TCR-based immunotherapies is ensuring that the engineered T cells selectively target tumor cells while sparing healthy tissues. Research has focused on strategies to enhance this tumor selectivity.
One promising approach is the isolation of TCRs from patients who have demonstrated clinical responses to cancer vaccines with minimal side effects. The rationale is that these TCRs have undergone a natural selection process in the patient and are likely to be both effective and non-self-reactive. In preclinical studies, ten TCR sequences against four MAGE-C2 epitopes, including 336-344, were isolated from melanoma patients who had responded to MAGE-C2 vaccination. nih.gov These patient-derived, non-affinity-enhanced TCRs were then evaluated for their anti-tumor and self-reactivity profiles. nih.goveur.nl
Furthermore, to improve the recognition of tumor cells by MAGE-C2 specific TCR-engineered T cells, researchers have investigated the pretreatment of cancer cells with epigenetic modulating agents. This strategy is detailed further in section 7.3. Another innovative approach involves engineering T cells to co-express PD-L1 alongside the MAGE-C2 specific TCR, while knocking out the endogenous PD-1 gene in the T cells. This allows the engineered T cells to induce apoptosis in PD-1 positive tumor cells while being resistant to PD-1 mediated inhibition themselves, thereby augmenting their cytotoxic efficacy. researchgate.netnih.gov
Antigen-Presenting Cell-Based Vaccination Approaches (excluding clinical trial data)aacrjournals.orgnih.gov
Antigen-presenting cells (APCs), particularly dendritic cells (DCs), are potent initiators of T-cell responses. Preclinical research has explored the use of DCs loaded with the MAGE-C2 (336-344) peptide as a vaccination strategy to induce specific T-cell immunity.
In these approaches, DCs are isolated and matured ex vivo and then loaded with the synthetic MAGE-C2 (336-344) peptide. aacrjournals.orgnih.gov These antigen-loaded DCs are then capable of presenting the peptide to T cells, priming a specific immune response against cells expressing this antigen. Preclinical assessments have demonstrated that both myeloid DCs (mDCs or cDC2) and plasmacytoid DCs (pDCs) can be effectively loaded with the MAGE-C2 (336-344) peptide. nih.gov
Another method for loading DCs with the target antigen is through mRNA electroporation. In this technique, DCs are electroporated with mRNA encoding the MAGE-C2 protein. aacrjournals.org The DCs then translate this mRNA and present the resulting peptides, including the 336-344 epitope, on their HLA molecules. Preclinical in vitro studies have shown that DCs co-electroporated with MAGE-C2 mRNA can effectively induce MAGE-C2-specific CD8+ T cells from the peripheral blood of melanoma patients. aacrjournals.org
Combination Strategies with Epigenetic Modulatorsnih.govclinicaltrials.gov
The expression of MAGE-C2 in tumor cells can be heterogeneous, which can limit the effectiveness of targeted immunotherapies. To overcome this, preclinical studies have investigated the combination of MAGE-C2-targeted therapies with epigenetic modulators. These drugs can alter gene expression patterns within cancer cells.
Specifically, the DNA methyltransferase (DNMT) inhibitor azacytidine and the histone deacetylase (HDAC) inhibitor valproate have been shown to upregulate the expression of the MAGE-C2 gene in tumor cells. nih.gov This enhanced expression leads to increased presentation of the MAGE-C2 (336-344) peptide on the surface of cancer cells, making them more visible to TCR-engineered T cells.
Preclinical research has demonstrated that pretreating tumor cells of various origins, including melanoma, head and neck, bladder, and triple-negative breast cancer, with azacytidine and valproate significantly enhanced their recognition and lysis by MAGE-C2 (336-344)-specific T cells. nih.gov Importantly, this enhanced recognition was observed to be tumor-selective, as the same treatment did not induce MAGE-C2 expression or T-cell recognition in a panel of normal cell types. nih.gov This combination strategy holds promise for augmenting the efficacy of MAGE-C2-targeted immunotherapies by turning poorly recognized tumors into susceptible targets. clinicaltrials.gov
| Research Finding | Details |
| Enhanced Tumor Recognition | Pretreatment of melanoma, head and neck, bladder, and triple-negative breast cancer cell lines with azacytidine and valproate upregulated MAGE-C2 expression and enhanced recognition by MAGE-C2-specific T cells. nih.gov |
| Tumor-Selective Effect | Similar pretreatment of a panel of normal cell types did not induce MAGE-C2 mRNA expression or T-cell recognition. nih.gov |
| Correlation with Antigen Expression | The level of T-cell responsiveness correlated with the expression levels of MAGE-C2, but not with the expression of costimulatory molecules like CD80 or CD86, or the immune checkpoint ligand PD-L1. nih.gov |
Future Directions in Melanoma Associated Antigen C2 336 344 Research
Elucidation of Further Regulatory Mechanisms in Tumor Expression
The expression of the Melanoma-associated antigen C2 (MAGEC2) is typically restricted to immune-privileged sites like the testis but becomes aberrantly activated in a variety of cancers, including melanoma, breast cancer, and non-small cell lung cancer. genecards.orgnih.govcapes.gov.br Understanding the intricate mechanisms that govern this tumor-specific expression is paramount for developing strategies to enhance the antigen's presentation for immunotherapy. Future research is focused on several key regulatory pathways.
Epigenetic Control: A primary mechanism controlling the expression of cancer-testis antigens (CTAs) like MAGEC2 is epigenetic modification. nih.gov This involves changes that alter gene activity without changing the DNA sequence itself. Key areas of future investigation include:
DNA Methylation: The promoters of MAGE genes are often hypermethylated in normal tissues, leading to gene silencing. In cancer cells, these promoters can become hypomethylated, leading to gene activation. nih.gov Studies have shown that treatment with demethylating agents such as 5-aza-2-deoxycytidine can induce the expression of MAGEC2 in previously negative cancer cells. nih.govresearchgate.net
Histone Modification: The modification of histone proteins, around which DNA is wound, also plays a crucial role. Increased histone acetylation and specific patterns of histone methylation (such as increased H3K4me2 and decreased H3K9me2) at MAGE gene promoters are associated with active gene expression. nih.gov
Post-Transcriptional and Post-Translational Regulation: Beyond the initial transcription of the MAGEC2 gene, its final protein level and subsequent peptide presentation are controlled by complex cellular machinery. A significant finding is the role of the protein TRIM28 (Tripartite Motif Containing 28), also known as KAP1. Research has demonstrated that TRIM28 is essential for the stability of the MAGEC2 protein. nih.gov Depletion of TRIM28 leads to a significant reduction in MAGEC2 protein levels, not by affecting its mRNA, but by promoting its degradation through the proteasome pathway. nih.gov This indicates that TRIM28 shields MAGEC2 from being destroyed. nih.gov Furthermore, microRNAs, such as miR-874, have been identified as negative regulators that can directly bind to MAGEC2's mRNA and suppress its expression. nih.gov
Future research will aim to create a comprehensive map of these regulatory networks. A critical goal is to identify master regulators and pathways that can be pharmacologically manipulated to increase MAGEC2 expression specifically in tumor cells, thereby making them more visible to the immune system and more susceptible to therapies targeting the Melanoma-associated antigen C2 (336-344) peptide.
Table 1: Key Regulatory Mechanisms of MAGEC2 Tumor Expression
| Regulatory Mechanism | Key Molecules Involved | Effect on MAGEC2 Expression | Therapeutic Implication | Reference |
|---|---|---|---|---|
| DNA Hypomethylation | DNA Methyltransferases (DNMTs) | Activation of gene transcription | Use of demethylating agents (e.g., 5-aza-2-deoxycytidine) to induce antigen expression in tumors. | nih.gov, nih.gov |
| Histone Modification | Histone Acetyltransferases (HATs), Histone Deacetylases (HDACs), Histone Methyltransferases (HMTs) | Activation or suppression depending on the specific modification. | Use of HDAC inhibitors or other histone-modifying drugs to enhance antigen expression. | nih.gov |
| Post-Transcriptional Regulation | TRIM28 (KAP1) | Protects MAGEC2 protein from proteasomal degradation, increasing its stability and level. | Targeting the TRIM28-MAGEC2 interaction could modulate antigen presentation. | nih.gov |
| Post-Transcriptional Regulation | microRNA (miR-874) | Binds to MAGEC2 mRNA, leading to its degradation and reduced protein expression. | Inhibition of specific miRNAs in tumors could increase MAGEC2 levels. | nih.gov |
| Antigen Processing | Immunoproteasome | Enhanced processing of the MAGEC2 protein into antigenic peptides following IFN-γ stimulation. | Combining immunotherapy with agents that stimulate IFN-γ pathways. | nih.gov |
Advanced Structural Biology of Peptide-MHC-TCR Interactions
The immune recognition of the Melanoma-associated antigen C2 (336-344) peptide, with the amino acid sequence ALKVDVEERV, is entirely dependent on its physical interaction with a Major Histocompatibility Complex (MHC) class I molecule—specifically HLA-A2—and the subsequent binding of this complex by a specific T-cell receptor (TCR). nih.govjpt.com A deep, atomic-level understanding of this trimolecular complex is a critical frontier for designing more potent and specific immunotherapies.
Advanced structural biology techniques are being employed to dissect these interactions. While a crystal structure for the full MAGEC2(336-344)-HLA-A2-TCR complex is a primary goal, existing structural data of similar complexes provide foundational insights. rcsb.org For example, X-ray crystallography of related peptide/HLA-A2 complexes reveals how specific amino acids of the peptide anchor into pockets of the MHC molecule's binding groove and how the peptide's central region can bulge outwards, creating a unique surface for TCR recognition. rcsb.org
Researchers have successfully cloned the specific TCR chains (TCR-Vα3/Vβ28) that recognize the MAGEC2(336-344)/HLA-A2 complex. nih.govresearchgate.net This allows for detailed in vitro studies and provides the blueprint for engineering therapeutic T-cells. Future research directions in this area include:
High-Resolution Crystallography: Obtaining a crystal structure of the complete trimolecular complex will provide a definitive map of all contact points between the peptide, HLA-A2, and the specific TCR. This can reveal which residues are most critical for binding and T-cell activation.
Cryo-Electron Microscopy (Cryo-EM): This technique can be used to visualize the complex in a near-native state, complementing crystallographic data.
Computational Modeling and Mutagenesis: With a high-resolution structure, researchers can use computational simulations to predict how changes in the peptide or TCR would affect binding affinity and stability. This can guide the design of "heteroclitic" peptides—altered peptide ligands with non-natural amino acids designed to bind the MHC molecule with higher affinity, potentially leading to a more robust T-cell response. nih.govmdpi.com
These advanced structural insights are not merely academic; they are essential for the rational design of next-generation immunotherapies, including affinity-enhanced TCRs for adoptive T-cell therapy and improved peptide vaccines. nih.gov
Table 2: Components of the MAGEC2(336-344) Immune Recognition Complex
| Component | Description | Function | Research Techniques | Reference |
|---|---|---|---|---|
| Peptide | Melanoma-associated antigen C2 (336-344); Sequence: ALKVDVEERV | The specific epitope derived from the tumor antigen that is presented to the immune system. | Peptide Synthesis, Mass Spectrometry | nih.gov, jpt.com |
| MHC Molecule | HLA-A2 (a human leukocyte antigen) | Presents the peptide on the surface of the tumor cell for surveillance by T-cells. | X-ray Crystallography, Fluorescence Polarization Assays | nih.gov, nih.gov |
| T-Cell Receptor (TCR) | TCR-Vα3/Vβ28 | The receptor on a cytotoxic T-cell that specifically recognizes and binds the peptide-MHC complex. | TCR Cloning and Sequencing, Flow Cytometry with pMHC Pentamers | nih.gov, researchgate.net |
Development of Novel Preclinical Models for Immunotherapy Evaluation
Translating promising immunotherapies from the laboratory to the clinic is a major challenge, often hindered by the limitations of traditional preclinical models. bmj.com The development of therapies targeting the Melanoma-associated antigen C2 (336-344) peptide requires models that can accurately recapitulate the complex interplay between human tumors and the human immune system. worldpreclinicaleurope.com Future research is heavily invested in two particularly promising types of advanced models: humanized mice and patient-derived tumor organoids.
Humanized Mouse Models: Standard laboratory mice have a different immune system and MHC molecules (the mouse equivalent of HLA) than humans, making them unsuitable for testing human-specific peptide vaccines or TCR therapies. nih.gov Humanized mouse models overcome this by engrafting components of a human immune system into immunodeficient mice. nih.govmdpi.com
How they work: Immunodeficient mice are transplanted with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs). nih.govnih.gov These cells develop into a functional human immune system within the mouse, which can then be challenged with a human tumor. youtube.com
Application: These models are invaluable for evaluating the in vivo efficacy and potential toxicities of immunotherapies in a systemic context. They allow researchers to test peptide vaccines and observe the resulting human T-cell response against human tumor xenografts (either cell-line derived, CDX, or patient-derived, PDX). nih.govnih.gov
Patient-Derived Tumor Organoids (PDOs): These are three-dimensional (3D) cell cultures grown from a patient's own tumor tissue. rug.nl Unlike traditional 2D cell cultures, organoids can replicate the cellular diversity, architecture, and some aspects of the tumor microenvironment (TME). frontiersin.orgnih.gov
How they work: Fresh tumor biopsies are processed and cultured in a 3D matrix where they self-organize into organ-like structures. rug.nl Crucially, these PDOs can be co-cultured with immune cells, such as tumor-infiltrating lymphocytes (TILs) or PBMCs from the same patient. nih.govascopubs.org
Application: This "immune-enhanced" organoid platform allows for direct, in vitro testing of an immunotherapy's ability to trigger tumor killing. nih.gov Researchers can measure T-cell infiltration into the organoid and the subsequent death of cancer cells, providing a personalized prediction of whether a patient might respond to a therapy targeting an antigen like MAGEC2. nih.govascopubs.org
These advanced models represent a significant step toward personalized medicine, allowing for more accurate preclinical evaluation and potentially helping to select the most effective immunotherapy strategies for individual patients. bmj.comnih.gov
Table 3: Comparison of Novel Preclinical Models for Immunotherapy Evaluation
| Model Type | Description | Advantages | Limitations | Relevance for MAGEC2(336-344) | Reference |
|---|---|---|---|---|---|
| Humanized Mice | Immunodeficient mice engrafted with human immune cells (HSCs or PBMCs) and human tumors (CDX or PDX). | Allows for in vivo testing with a systemic human immune system; evaluates efficacy and systemic effects. | Technically complex; risk of graft-versus-host disease; immune reconstitution can be incomplete. | Ideal for testing peptide vaccines and engineered TCR-T cells in a whole-organism context. | nih.gov, nih.gov, youtube.com, nih.gov |
| Patient-Derived Organoids (PDOs) | 3D cultures derived from patient tumor tissue, which can be co-cultured with autologous immune cells. | Preserves tumor heterogeneity and TME components; enables personalized therapy testing; relatively high throughput. | Lacks a systemic circulatory and complete immune system; long-term culture can be challenging. | Excellent for assessing the direct cytotoxic potential of MAGEC2-specific T-cells against a patient's own tumor. | rug.nl, frontiersin.org, nih.gov, nih.gov |
Q & A
Basic Research Questions
Q. What is the structural and functional basis of the MAGE-C2 (336-344) peptide in cancer immunology?
- Methodological Insight : The MAGE-C2 (336-344) peptide (amino acid sequence: ALKDVEERV ) is a human leukocyte antigen (HLA)-A2-restricted epitope derived from the melanoma-associated antigen C2. Its role in immunogenicity stems from its ability to bind HLA-A2*0201 molecules on antigen-presenting cells, enabling activation of cytotoxic CD8+ T cells . Functional validation includes flow cytometry assays measuring CD107a (a degranulation marker) and IFN-γ production in T cells exposed to the peptide, as demonstrated in esophageal cancer models . MAGE-C2 is part of the MAGE-RING ligase (MRL) family, which regulates ubiquitination and substrate specificity, influencing oncogenic pathways .
Q. How is MAGE-C2 (336-344) used to induce antigen-specific CD8+ T cells in experimental models?
- Experimental Design :
- PBMC Isolation : Peripheral blood mononuclear cells (PBMCs) from HLA-A2*0201+ patients are isolated via density gradient centrifugation.
- Peptide Stimulation : PBMCs are cultured with 1 μg/mL MAGE-C2 (336-344) peptide, 100 μg/mL IL-2, and CD3/CD28 Dynabeads (2 μL) for 7–14 days to expand antigen-specific T cells .
- Functional Assays : Flow cytometry quantifies CD107a and IFN-γ expression in CD8+ T cells to assess cytotoxic potential. Early-stage tumors show higher CD107a+IFN-γ+ T cell activity compared to advanced-stage tumors, suggesting tumor stage impacts T cell functionality .
Q. What techniques are used to identify MAGE-C2 expression and its association with tumor progression?
- Key Methods :
- Flow Cytometry : Detects surface HLA-A2 and intracellular MAGE-C2 co-expression in patient-derived cells .
- RT-PCR : Screens for MAGE-C2 mRNA in tumor tissues.
- NanoString Gene Expression Profiling : Identifies MAGEC2 overexpression in melanoma compared to healthy tissue, correlating with poor prognosis .
Advanced Research Questions
Q. How should researchers design experiments to evaluate MAGE-C2 (336-344)-specific T cell responses across heterogeneous tumor microenvironments?
- Methodological Recommendations :
- Patient Stratification : Group patients by tumor stage (e.g., early vs. advanced), differentiation grade, and lymph node metastasis status to control for confounding variables .
- Co-Culture Systems : Use autologous tumor cells or HLA-A2+ artificial antigen-presenting cells pulsed with the peptide to assess T cell tumor-killing efficiency.
- Multi-Parameter Flow Panels : Include markers like PD-1, TIM-3, and LAG-3 to evaluate T cell exhaustion alongside functionality .
Q. How can contradictory data on MAGE-C2 (336-344)-specific T cell efficacy be resolved?
- Data Contradiction Analysis :
- Case Study : In esophageal cancer, CD107a+IFN-γ+ T cell activity is reduced in late-stage tumors despite successful in vitro expansion. Potential explanations include:
- Immune Suppression : High levels of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs) in advanced tumors.
- Antigen Loss : Downregulation of MAGE-C2 in metastatic cells .
- Mitigation Strategies : Combine checkpoint inhibitors (e.g., anti-PD-1) with MAGE-C2-targeted vaccines to counteract immunosuppression .
Q. What are the challenges in validating MAGE-C2 as a biomarker for immunotherapy response?
- Key Challenges :
- Tumor Heterogeneity : MAGEC2 expression varies across cancer types (e.g., melanoma, esophageal, and gliomas) and subtypes .
- HLA Restriction : The peptide’s immunogenicity is limited to HLA-A2+ patients (~40% of Caucasians), necessitating HLA typing in clinical cohorts .
- Off-Target Effects : MAGE-C2 shares homology with other MAGE family proteins, risking cross-reactivity in T cell assays .
Tables for Key Data
Table 1 : MAGE-C2 (336-344)-Associated Antigens and Experimental Parameters
Table 2 : Contradictory Observations in MAGE-C2 Studies
| Observation | Proposed Mechanism | Reference |
|---|---|---|
| Reduced T cell activity in late-stage tumors | Tumor microenvironment immunosuppression | |
| MAGEC2 overexpression vs. low T cell infiltration | Antigen processing defects |
Critical Research Gaps
- Mechanistic Studies : How do MAGE-C2-derived peptides interact with the proteasome for antigen processing?
- Preclinical Models : Develop HLA-A2-transgenic mouse models to test MAGE-C2 (336-344) vaccines in vivo.
- Multi-Omics Integration : Combine transcriptomic (NanoString) and proteomic data to predict MAGEC2-associated immune evasion pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
